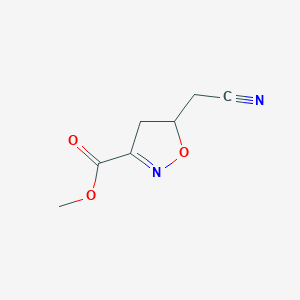![molecular formula C6H8N2OS B061958 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-12-2](/img/structure/B61958.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide, commonly known as MTMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMF is a thiazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MTMF is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
MTMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. MTMF has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. In addition, MTMF has been shown to improve cognitive function and memory, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMF has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MTMF has also been shown to have low toxicity in animal studies, making it safe for use in lab experiments. However, one limitation of MTMF is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MTMF. One area of research is the development of MTMF-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of MTMF, which could lead to a better understanding of its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of MTMF for its potential therapeutic use.
Métodos De Síntesis
MTMF can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-5-methylthiazole with chloroformate followed by the reaction with formamide. The product is then purified using column chromatography. Another method involves the reaction of 2-amino-5-methylthiazole with formic acid and formaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
MTMF has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTMF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
165668-12-2 |
|---|---|
Nombre del producto |
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide |
Fórmula molecular |
C6H8N2OS |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-2-8-6(10-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9) |
Clave InChI |
PSEAMBTXBKATMF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNC=O |
SMILES canónico |
CC1=CN=C(S1)CNC=O |
Sinónimos |
Formamide, N-[(5-methyl-2-thiazolyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
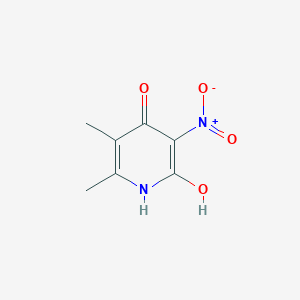
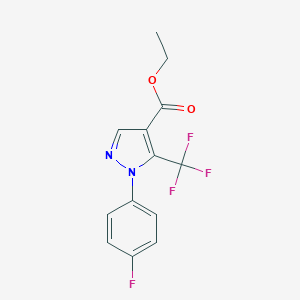
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
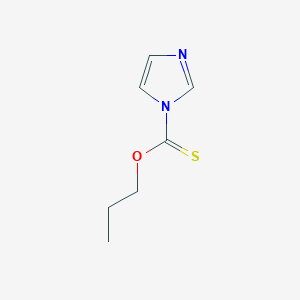
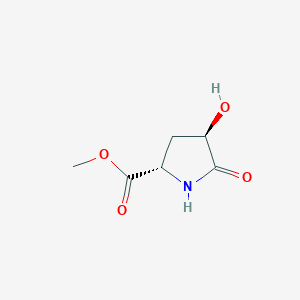
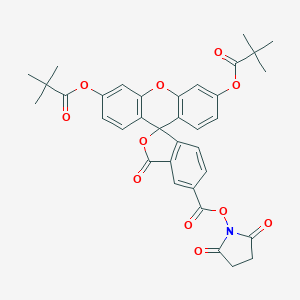
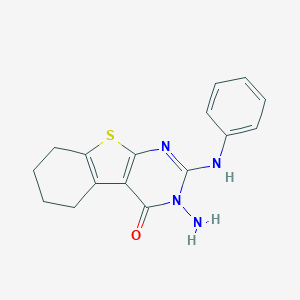
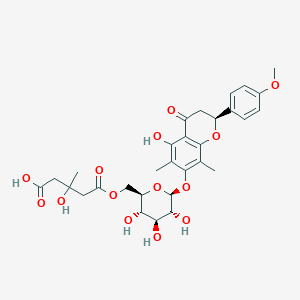
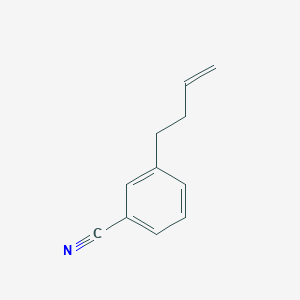
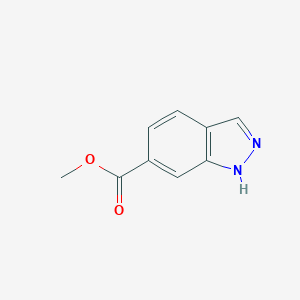
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
